Molecular Weight and Elemental Composition Distinguish the Fully Aromatic Oxireno[h]quinoline from Its 1a,7b-Dihydro Analog
Oxireno[h]quinoline (C9H5NO, exact mass 143.03711 Da, MW 143.14 g/mol) is precisely differentiated from its closest structural analog 1a,7b-dihydrooxireno[2,3-h]quinoline (quinoline 7,8-oxide, C9H7NO, MW 145.16 g/mol) by a mass difference of 2.02 g/mol, corresponding to the absence of two hydrogen atoms and the preservation of full aromaticity across the quinoline bicyclic system [1]. This structural distinction is encoded in the InChI strings: the target compound InChI=1S/C9H5NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5H contains only 5 exchangeable hydrogen positions, whereas the dihydro analog InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H contains 7, with the additional hydrogens at the 1a and 7b positions [1]. The target compound has 0 rotatable bonds, 11 heavy atoms, a complexity value of 171, and a topological polar surface area of 25.4 Ų [1]. The predicted pKa of 3.80±0.20 reflects the basicity of the quinoline nitrogen in the fully aromatic environment, which differs from the protonation behavior of the dihydro form where ring nitrogen basicity is modulated by the adjacent saturated carbons .
| Evidence Dimension | Molecular weight, molecular formula, and hydrogen count |
|---|---|
| Target Compound Data | MW 143.14 g/mol (exact mass 143.03711 Da); C9H5NO; 5 non-exchangeable hydrogens; 0 H-bond donors; TPSA 25.4 Ų; predicted pKa 3.80±0.20; LogP 1.2; Complexity 171 |
| Comparator Or Baseline | 1a,7b-dihydrooxireno[2,3-h]quinoline (quinoline 7,8-oxide, CAS 110288-09-0): MW 145.16 g/mol; C9H7NO; 7 hydrogens (2 additional at 1a,7b positions); pKa behavior altered by ring saturation |
| Quantified Difference | ΔMW = 2.02 g/mol; ΔH count = 2; structural difference: fully aromatic vs. partially saturated oxirene ring junction |
| Conditions | Structural identity confirmed by InChI, SMILES, CAS registry, PubChem CID 54229763, and DSSTox Substance ID DTXSID20709922 |
Why This Matters
The 2.02 g/mol mass difference and distinct InChI enable unambiguous identity confirmation by LC-MS or GC-MS during procurement quality control, preventing misidentification with the more commonly studied dihydro analog.
- [1] PubChem. Oxireno[h]quinoline. Compound Summary CID 54229763. Computed Properties: Molecular Weight, Exact Mass, InChI, InChIKey, SMILES, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, Topological Polar Surface Area, Heavy Atom Count, Complexity. View Source
